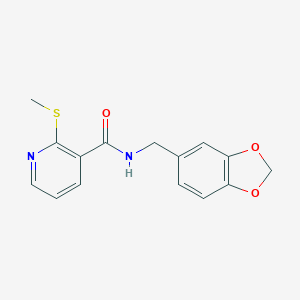

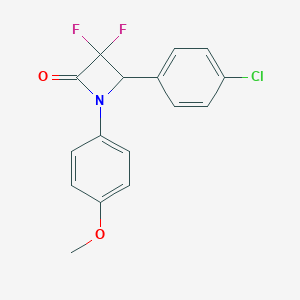

4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one” is a type of azetidin-2-one derivative . Azetidin-2-one derivatives are known for their immunostimulating, antimicrobial, and antioxidant activities .

Synthesis Analysis

The synthesis of similar azetidin-2-one derivatives involves the use of semi/thio carbazides and sodium acetate mixed with water, followed by the addition of aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Molecular Structure Analysis

While specific structural data for “4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one” is not available, similar compounds have been characterized using techniques such as FT-IR, UV–visible, 1 H NMR, HRMS . The molecular structure is often elucidated using single-crystal X-ray diffraction technique .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar azetidin-2-one derivatives include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Aplicaciones Científicas De Investigación

Cancer Research

This compound has potential applications in cancer research due to its structural similarity to other molecules that have shown inhibitory actions on cancer cells. For instance, derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid have been synthesized and found to selectively inhibit the proliferation of colon cancer cells . By analogy, 4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one could be modified to enhance its antiproliferative properties and studied for its efficacy against various cancer cell lines.

Drug Design and Development

The azetidin-2-one moiety is a core structure in β-lactam antibiotics. The compound could serve as a key intermediate in the synthesis of new antibiotics. Research into the oxidative N-deprotection of similar azetidin-2-ones by ceric ammonium nitrate has been documented, which could be a crucial step in the development of novel antibiotics .

Molecular Docking Studies

Compounds with chlorophenyl groups have been used in molecular docking studies to explore their binding affinities to target proteins. The compound could be used in computational studies to predict its interaction with biological targets, such as heat shock proteins, which are implicated in cancer cell survival .

Direcciones Futuras

The future directions for research on “4-(4-Chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one” and similar compounds could involve further exploration of their potential biological activities, including their anticancer, antimicrobial, and antioxidant potential . Additionally, more research could be done to elucidate their exact mechanisms of action and to optimize their synthesis processes .

Mecanismo De Acción

Target of Action

It has been suggested that similar compounds may show affinity to heat shock proteins like trap1 .

Mode of Action

It is hypothesized that the compound interacts with its targets, potentially heat shock proteins, and induces changes that lead to its observed effects

Biochemical Pathways

Compounds with similar structures have been found to possess anticancer properties , suggesting that they may affect pathways related to cell proliferation and survival

Result of Action

It has been suggested that similar compounds may have antiproliferative activities , indicating that they may inhibit cell growth and division

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF2NO2/c1-22-13-8-6-12(7-9-13)20-14(16(18,19)15(20)21)10-2-4-11(17)5-3-10/h2-9,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHLUJRTMSQQOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-N-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)amine](/img/structure/B379461.png)

![N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-furamide](/img/structure/B379463.png)

![N-[2-(1-piperazinylcarbonyl)phenyl]-2-furamide](/img/structure/B379468.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B379469.png)

![N-[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]-N,N-diethylamine](/img/structure/B379470.png)

![4-[(3-hydroxypropyl)amino]-2H-chromen-2-one](/img/structure/B379472.png)

![1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B379479.png)

![N-phenylbenzo[cd]indol-2-amine](/img/structure/B379481.png)

![8-[(Carboxymethyl)thio]-1-naphthoic acid](/img/structure/B379483.png)

![2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B379484.png)

![N-(4-methoxyphenyl)benzo[cd]indol-2-amine](/img/structure/B379486.png)